5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester

Synthetic Methodology Isoxazole Synthesis Cycloaddition Yield

5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester (CAS 491841-20-4) is a 3,5-disubstituted isoxazole derivative belonging to a compound class widely recognized for its significance in agrochemical and pharmaceutical research. This ethyl ester features a benzoyl substituent at the 3-position of the oxazole ring, distinguishing it from simpler 3-aryl isoxazoles by incorporating a ketone functional group that serves as a critical handle for further synthetic elaboration or as a potential pharmacophoric element.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 491841-20-4
Cat. No. B12906538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester
CAS491841-20-4
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H11NO4/c1-2-17-13(16)11-8-10(14-18-11)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyFOIIRBFBIRVOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester (CAS 491841-20-4): A Heterocyclic Building Block with a Reactive Benzoyl Pharmacophore for Discovery Chemistry Procurement


5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester (CAS 491841-20-4) is a 3,5-disubstituted isoxazole derivative belonging to a compound class widely recognized for its significance in agrochemical and pharmaceutical research . This ethyl ester features a benzoyl substituent at the 3-position of the oxazole ring, distinguishing it from simpler 3-aryl isoxazoles by incorporating a ketone functional group that serves as a critical handle for further synthetic elaboration or as a potential pharmacophoric element [1]. The compound is commercially available with a representative purity benchmark of 97%, making it a reliable entry point for parallel library synthesis and structure-activity relationship (SAR) studies requiring the benzoylisoxazole nucleus .

Synthetic Handle 3-Benzoyl ketone enables reductive amination, Grignard, and hydrazone diversification.
Derivatization Ethyl ester handle facilitates parallel amidation and controlled hydrolysis for SAR studies.
Procurement Readiness High-purity benchmark supports direct library synthesis with minimal pre-purification.

Why Generic Substitution Fails for 5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester: Chemotype-Specific Reactivity and Physicochemical Profile


Assuming interchangeability between this compound and its closest in-class analogs—such as the 3-phenylisoxazole-5-carboxylate or the benzyloxy-protected acid—poses a significant risk of synthetic failure or altered biological outcomes. Unlike the 3-phenyl variant (CAS 13599-24-1), the electrophilic 3-benzoyl carbonyl in this compound enables specific chemical transformations (e.g., reductive amination or Grignard addition) that are impossible with a simple aryl ring, directly impacting the accessible chemical space of derived libraries . Furthermore, the benzoyl group increases the polar surface area (PSA, 69.4 Ų) relative to the 3-phenyl analog (PSA ~52.3 Ų), which can profoundly alter membrane permeability and target binding kinetics compared to a superficially 'similar' 3-aryl substitute [1]. Substituting it for the methyl ester analog (CAS 92241-15-1) also changes the steric and electronic environment of the carboxylate, ultimately affecting the regioselectivity and yield of subsequent heterocyclic ring formations [2].

3-Substituent Reactivity
Benzoyl ketone for reductive amination and Grignard addition
3-Phenyl analog lacks electrophilic ketone, limiting diversification pathways
Polar Surface Area
Higher PSA from benzoyl carbonyl may alter permeability profile
3-Phenyl analog: lower PSA, different ADME behavior
Ester Leaving Group
Ethyl ester balances stability and reactivity
Methyl ester analog may undergo faster non-specific hydrolysis

Quantitative Differentiation Guide: Evidence-Based Selection of 5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester for Research Procurement


Synthesis Efficiency Benchmark: Comparing Yields of 3-Benzoylisoxazole Carboxylate Esters via Fe(III)-Mediated Cyclization

The Fe(III)-mediated cyclization pathway provides a validated reference point for procuring the 3-benzoylisoxazole scaffold. The methyl 3-benzoylisoxazole-5-carboxylate (the direct methyl ester analog, compound 4a) is isolated in a 76% yield from the corresponding alkynes using this robust methodology, establishing a standard benchmark for this specific chemotype [1]. By comparison, other substituted isoxazole-5-carboxylates synthesized via modified conditions typically yield between 58% and 83%, placing the 3-benzoyl derivative at the high end of the efficiency range for this heterocycle class [2]. The ethyl ester variant is anticipated to offer comparable or slightly enhanced reactivity in similar cycloaddition protocols, while providing a more convenient leaving group for subsequent transesterification or hydrolysis steps.

Synthesis Yield
Cross-study comparable
76% (methyl ester analog)
Reported yield supports efficient analog scale-up
Fe(III)-mediated cyclization conditions
Synthetic Methodology Isoxazole Synthesis Cycloaddition Yield Iron(III) Nitrate

Physicochemical Differentiation: Polar Surface Area and Lipophilicity Profiles of 3-Benzoyl vs. 3-Phenyl Isoxazole-5-Carboxylates

The replacement of a 3-phenyl substituent with a 3-benzoyl group results in measurable and functionally relevant changes to key ADME-related physicochemical parameters. 5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester exhibits a computed logP of 2.08 and a Polar Surface Area (PSA) of 69.4 Ų . In contrast, the structurally analogous Ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) demonstrates a higher logP value of approximately 2.52 but a significantly lower PSA of 52.3 Ų . This near 33% increase in PSA (from 52.3 to 69.4 Ų) is directly attributable to the benzoyl carbonyl, providing an extra hydrogen bond acceptor that can enhance aqueous solubility and modify protein binding kinetics relative to the purely hydrophobic 3-phenyl congener.

PSA Comparison
Direct head-to-head
69.4 Ų vs 52.3 Ų
Extra H-bond acceptor may modify solubility and binding kinetics
Computed properties (Chemsrc & PubChem)
Physicochemical Properties Medicinal Chemistry Lipinski's Rules Polar Surface Area

Procurement Purity Benchmark: Commercial Availability at 97% Purity for Direct Use in Fragment-Based or Library Synthesis

The compound is commercially supplied at a standard purity of 97%, as verified by vendor certificates of analysis . This purity level meets the stringent requirements for modern parallel medicinal chemistry and fragment-based drug discovery (FBDD) without necessitating in-house repurification. In contrast, the free acid form (3-benzoylisoxazole-5-carboxylic acid) or the more hydrolytically labile methyl ester analog is generally supplied at lower or less consistent purity levels (typically ≤95%), which can lead to stoichiometric errors in library synthesis and confound biological assay interpretation . The 97% benchmark ensures that procurement of the ethyl ester directly translates to higher reproducibility in both HTS validation and subsequent SAR expansion.

Commercial Purity
Data to verify
97% (Ethyl ester)
May support direct library use with minimal purification
Vendor COA; free acid ≤95% typical
Chemical Procurement Purity Grade Combinatorial Chemistry Hit-to-Lead

Chemotype Exclusivity: The 3-Benzoyl Ketone as a Synthetic Diverter Point Unavailable to 3-Aryl Isoxazole Core Scaffolds

The presence of the electrophilic benzoyl carbonyl fundamentally distinguishes 5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester from standard 3-aryl isoxazole scaffolds (e.g., 3-phenyl or 3-(thiophen-2-yl) analogs). This functional group enables late-stage diversification reactions—such as reductive amination to generate chiral amines, Grignard addition to install tertiary alcohols, or condensation with hydrazines to form hydrazones—that are chemically inaccessible to the 3-phenyl series . In the context of HIF-1α transcription inhibition, this core has been identified as a critical pharmacophore for activity, where 3-substituted benzisoxazoles lacking the carbonyl show a marked drop in inhibition, with IC50 values shifting from sub-micromolar to >10 µM in HEK293T dual-luciferase reporter gene assays [1]. This establishes a clear structural rationale for selecting the benzoyl variant for hypothesis-driven probe discovery.

Synthetic Handles
Class-level inference
3 diversification routes: reductive amination, Grignard, hydrazone
Expands accessible chemical space from single building block
Supported by general benzoylisoxazole reactivity literature
Chemical Biology Scaffold Hopping Diversity-Oriented Synthesis Pharmacophore

High-Value Application Scenarios for Procuring 5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester


Parallel Library Synthesis Targeting HIF-1α and Hypoxia-Mediated Disease Pathways

The benzoyl isoxazole core is a validated starting point for synthesizing inhibitors of the HIF-1α transcription factor . The ethyl ester handle allows for facile parallel amidation with diverse amines to rapidly generate a library of 5-carboxamides. Procurement of the 97% pure ester minimizes purification bottlenecks during automated library synthesis, ensuring high fidelity in SAR data generated from screening the resulting compounds in dual-luciferase reporter gene assays, where subtle modifications to the 3-benzoyl ring are known to sharply tune activity.

Synthesis of Hydrolytically Stable Prodrug Candidates via the 5-Ethyl Ester Handle

For in vivo pharmacokinetic studies, the ethyl ester provides a balanced liability profile. It is more resistant to non-specific esterase cleavage than the methyl ester analog, allowing for controlled release in pro-drug strategies . The benzoyl carbonyl further stabilizes the isoxazole ring towards metabolic oxidation compared to the electron-rich 3-phenyl analog. This combination makes the compound a strategic choice for medicinal chemists needing a controlled-release moiety attached to the 5-position of the isoxazole ring .

Chemical Biology Tool Synthesis via 3-Benzoyl Ketone Reduction and Functionalization

The unique electrophilicity of the benzoyl group allows for the generation of structurally diverse probes from a single purchased batch. Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydroxyl handle for subsequent bioconjugation (e.g., linkage to biotin or fluorescent dyes via click chemistry) . This enables the creation of affinity chromatography reagents or imaging probes for target identification studies, directly leveraging the structural differentiation unavailable to the 3-phenyl or 3-methyl isoxazole cores [1].

Agrochemical Lead Discovery Exploring 3-Benzoylisoxazole Fungicides

Drawing on precedent from the agrochemical sector, 3-benzoylisoxazoles are core components of potent crop protection agents . The ethyl ester serves as a convenient intermediate for generating a series of 5-heterocyclic isoxazoles via ester hydrolysis, activation, and coupling with heterocyclic amines. Procurement of this building block enables agricultural chemists to directly access this bioactive chemical space to screen for novel, broad-spectrum fungicidal or herbicidal candidates, bypassing the initial synthetic steps required to build the complex bicyclic nucleus.

Application
Selection Property
Validation Focus
HIF-1α Inhibitor Library Synthesis
Reactive ethyl ester for parallel amidation
SAR fidelity in dual-luciferase reporter assays
Controlled-Release Prodrug Design
Balanced ester liability for enzymatic cleavage studies
Stability profile in esterase assays
Chemical Probe & Bioconjugate Synthesis
Benzoyl ketone for reductive amination and bioconjugation
Target engagement through affinity probe pull-down
Agrochemical Fungicide Lead Discovery
Benzoylisoxazole core for broad-spectrum screening
In vitro fungicidal activity assays
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